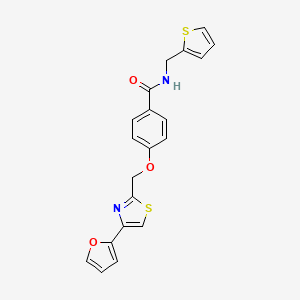

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide

Description

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide is a heterocyclic benzamide derivative featuring a thiazole ring substituted with a furan-2-yl group at the 4-position and a methoxybenzamide moiety. The thiophen-2-ylmethyl group is attached via the amide nitrogen.

Properties

IUPAC Name |

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c23-20(21-11-16-3-2-10-26-16)14-5-7-15(8-6-14)25-12-19-22-17(13-27-19)18-4-1-9-24-18/h1-10,13H,11-12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZWEJQQYZNAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of thiazole and thiophene structures have shown significant inhibitory effects against various viruses, including coronaviruses. One study demonstrated that thiazole derivatives exhibited IC50 values in the nanomolar range against MERS-CoV, indicating strong antiviral activity .

Table 1: Antiviral Efficacy of Thiazole Derivatives

| Compound | Virus Target | IC50 (μM) |

|---|---|---|

| 4f | MERS-CoV | 0.09 |

| Compound A | HCV | 0.35 |

| Compound B | DENV | 0.96 |

Anticancer Properties

The compound's structural components suggest potential anticancer properties. Research indicates that benzamide derivatives with thiazole and thiophene substituents can induce apoptosis in cancer cell lines. For example, compounds derived from similar scaffolds have shown IC50 values ranging from 1.7 μM to 45.2 μM against various cancer cell lines, suggesting effective cytotoxicity .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | U87 Glioblastoma | 45.2 |

| Compound D | MCF Cells | 25.72 |

| Compound E | Adenocarcinoma | 1.7 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The thiazole moiety has been associated with enhanced antibacterial activity, making it a candidate for further development as an antibiotic .

Table 3: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound F | Staphylococcus aureus | 0.015 |

| Compound G | Escherichia coli | 0.030 |

Mechanistic Insights

The mechanism of action for compounds similar to 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide often involves the inhibition of key enzymes or pathways critical for pathogen survival or proliferation. For instance, thiazole derivatives have been shown to inhibit RNA polymerase in viral pathogens, while also affecting metabolic pathways in cancer cells .

Case Study 1: Thiazole Derivatives Against MERS-CoV

A series of thiazole derivatives were synthesized and evaluated for their antiviral activity against MERS-CoV. The most promising compound demonstrated an IC50 value of 0.09 μM, indicating high potency and low cytotoxicity towards uninfected cells .

Case Study 2: Anticancer Screening

In a study evaluating the anticancer properties of benzamide derivatives, several compounds exhibited significant cytotoxic effects on U87 glioblastoma cells with IC50 values as low as 45.2 μM, suggesting that structural modifications can enhance drug-like properties .

Mechanism of Action

The mechanism of action of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Thiazole Moieties

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

- Structure : Benzamide core linked to a 1,3,4-oxadiazole ring substituted with furan-2-yl at position 5 and a sulfamoyl group.

- Key Differences : Replaces the thiazole ring in the target compound with oxadiazole.

- Activity : Exhibits antifungal effects against C. albicans via thioredoxin reductase inhibition .

- Synthesis : Purchased commercially (Life Chemicals), highlighting scalability for similar furan-containing derivatives.

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Structure : Thiazole ring linked to furan-2-carboxamide and a methoxybenzyl group.

- Key Similarities : Shares thiazole and furan motifs with the target compound.

- Applications : Used in drug development for its heterocyclic diversity .

4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide

Thiazole-Benzamide Derivatives

N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (33)

- Structure : Benzamide linked to triazole and thiazole rings.

- Key Differences : Triazole spacer instead of direct thiazole-methoxy linkage.

N-(5-Methoxybenzo[d]thiazol-2-yl)benzamide Derivatives ()

Thiophene-Containing Analogues

2-(Prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one

Comparative Data Table

Biological Activity

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule that has garnered interest in biomedical research for its potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, antiviral, and antibacterial properties, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Furan Ring : Contributes to the compound's biological activity.

- Thiazole Ring : Known for its role in various pharmacological applications.

- Methoxy Group : Enhances solubility and biological activity.

- Thiophenyl Group : Provides additional pharmacological effects.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties, particularly through its interaction with tubulin. A study on similar thiazole derivatives reported that they bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

Key Findings:

- In vitro Studies : The compound showed potent cytotoxicity against various cancer cell lines, with IC50 values in the subnanomolar range.

- In vivo Studies : Efficacy was demonstrated in xenograft models of human prostate and melanoma cancers, with treatment resulting in significant tumor size reduction without apparent neurotoxicity .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. In studies involving N-Heterocycles, compounds with similar structures demonstrated effective inhibition of viral replication, particularly against RNA viruses like MERS-CoV and others .

Key Findings:

- Mechanism of Action : The antiviral activity is believed to stem from interference with viral RNA synthesis or protein interactions essential for viral replication.

- Efficacy : Some derivatives exhibited EC50 values as low as 0.09 μM against specific viral strains, indicating strong potential for therapeutic development .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Similar thiazole derivatives have shown promising results in inhibiting bacterial growth.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Certain analogs demonstrated MIC values as low as 1 μg/mL against Staphylococcus aureus, suggesting strong antibacterial efficacy .

- Broad Spectrum Activity : The compound's structural features allow it to target multiple bacterial pathways, enhancing its effectiveness compared to traditional antibiotics .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives revealed that modifications at specific positions significantly impacted their anticancer activity. The tested compound showed enhanced potency compared to standard chemotherapeutics in both in vitro and in vivo settings.

Case Study 2: Antiviral Screening

In a screening against MERS-CoV, a derivative of the compound displayed remarkable inhibition rates. The introduction of specific functional groups was crucial for enhancing antiviral potency, demonstrating the importance of structural optimization in drug design.

Table 1: Summary of Biological Activities

| Activity Type | Model/Assay | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | < 1 nM | |

| Antiviral | MERS-CoV | 0.09 µM | |

| Antibacterial | Staphylococcus aureus | 1 µg/mL |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Modification | Effect on Activity |

|---|---|---|

| Base Compound | None | Standard activity |

| Variant A | Fluorine at position X | Increased potency |

| Variant B | Alkoxy group addition | Decreased activity |

Q & A

(Basic) What synthetic methodologies are optimal for constructing the thiazole and benzamide moieties in this compound?

The thiazole core can be synthesized via Hantzsch thiazole synthesis, utilizing α-haloketones and thioureas under refluxing ethanol or acetonitrile. The benzamide group is typically introduced via coupling reactions, such as activating the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by reaction with the amine (e.g., thiophen-2-ylmethylamine). For example, similar compounds were synthesized using benzoyl isothiocyanate and 2-aminothiazole derivatives in acetone under reflux . Optimize yields by controlling stoichiometry and using catalysts like DMAP for amide bond formation .

(Basic) How should researchers characterize the crystal structure to confirm molecular configuration?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, focusing on hydrogen-bonding patterns (e.g., N–H⋯N or C–H⋯O interactions) to stabilize the lattice . For instance, intermolecular hydrogen bonds (N1–H1⋯N2) in similar thiazole benzamides form centrosymmetric dimers, validated via SHELX refinement . Pair SCXRD with spectroscopic data (NMR, IR) to cross-verify functional groups .

(Advanced) How can computational docking predict this compound’s binding affinity to biological targets?

Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry at the DFT/B3LYP/6-31G* level. Dock against target proteins (e.g., enzymes with known thiazole-binding pockets) and validate using MD simulations. For example, docking studies of analogous thiazole benzamides revealed binding poses stabilized by π-π stacking with aromatic residues and hydrogen bonding . Use free-energy perturbation (FEP) to quantify affinity differences caused by substituents like the furan ring .

(Advanced) What strategies resolve contradictions in enzymatic inhibition data for thiazole-containing benzamides?

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Address this by:

- Conducting dose-response curves across multiple assays (e.g., fluorometric vs. colorimetric).

- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Synthesizing analogs with modified substituents (e.g., replacing furan with pyran) to isolate structural contributions . For example, replacing benzamide with cyclopentanamide in similar compounds retained adenosine affinity, highlighting the role of steric effects .

(Basic) What analytical techniques are essential for verifying molecular weight and functional groups?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error (e.g., [M+H]+ or [M+Na]+ peaks) .

- Multinuclear NMR: Use ¹H and ¹³C NMR to identify furan (δ 6.3–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and benzamide (δ 8.0–8.5 ppm) protons. DEPT-135 clarifies carbon hybridization .

- FT-IR: Detect amide C=O stretching (~1650 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

(Advanced) How can SAR studies optimize this compound’s bioactivity?

Systematic SAR requires:

- Substituent Scanning: Synthesize derivatives with varied substituents on the furan (e.g., methyl, nitro) and thiophene (e.g., halogen, methoxy) groups.

- Pharmacophore Mapping: Use MOE or Phase to identify critical interactions (e.g., hydrogen bond acceptors on the thiazole).

- In Silico ADMET: Predict metabolic stability (e.g., CYP450 interactions) and permeability (LogP) using QikProp. For instance, trifluoromethyl groups in related benzamides improved lipophilicity and metabolic stability .

(Basic) How can reaction conditions be optimized to improve synthetic yield?

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

- Catalyst Optimization: Use CuI for click chemistry (e.g., triazole formation) or Pd catalysts for cross-couplings .

- Temperature Control: Reflux in acetonitrile (80°C) for thiazole formation, as seen in yields >75% for similar compounds .

(Advanced) How do hydrogen-bonding networks influence this compound’s stability?

Intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O) stabilize crystal packing and reduce degradation. For example, C4–H4⋯F2 interactions in chlorothiazole benzamides prevent lattice disintegration under thermal stress . Analyze via Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions .

(Basic) What purification methods are effective for isolating the target compound?

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar benzamides .

- Recrystallization: Ethanol or methanol recrystallization removes unreacted amines, as demonstrated for compounds with 90% purity .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

(Advanced) How can researchers validate the compound’s metabolic stability in vitro?

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clint).

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .

- Reactive Metabolite Detection: Trapping studies with glutathione (GSH) identify electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.